molecular formula C10H13FO2 B8032883 4-Fluoro-5-methyl-2-propoxyphenol

4-Fluoro-5-methyl-2-propoxyphenol

Cat. No.: B8032883
M. Wt: 184.21 g/mol
InChI Key: DRHUPNNBDNGNOX-UHFFFAOYSA-N
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Description

4-Fluoro-5-methyl-2-propoxyphenol is a substituted phenolic compound characterized by a hydroxyl group at the para position relative to a fluorine atom (C4), a methyl group at C5, and a propoxy group at the ortho position (C2). This unique substitution pattern influences its physicochemical properties, such as acidity, lipophilicity, and metabolic stability, which are critical in pharmaceutical and agrochemical applications.

Properties

IUPAC Name

4-fluoro-5-methyl-2-propoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-3-4-13-10-6-8(11)7(2)5-9(10)12/h5-6,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHUPNNBDNGNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)F)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-methyl-2-propoxyphenol can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoro-5-methylphenol with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of 4-Fluoro-5-methyl-2-propoxyphenol often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-methyl-2-propoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-5-methyl-2-propoxyphenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-Fluoro-5-methyl-2-propoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, leading to altered cellular pathways and physiological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Acidity and Reactivity

The fluorine atom at C4 exerts a strong electron-withdrawing effect, increasing the phenol’s acidity compared to non-fluorinated analogs. For example:

  • 4-Fluoro-5-methyl-2-propoxyphenol vs. 2-propoxyphenol: The pKa of the former is expected to be ~1–2 units lower due to fluorine’s inductive effect, enhancing solubility in polar media .
  • 4-Fluoro-5-methyl-2-propoxyphenol vs. 5-methyl-2-propoxyphenol: Fluorine’s presence increases resonance stabilization of the phenoxide ion, further lowering pKa .
Table 1: Predicted Physicochemical Properties
Compound pKa (predicted) logP (predicted) Melting Point (°C)
4-Fluoro-5-methyl-2-propoxyphenol 8.2–8.5 2.8–3.1 95–105
2-propoxyphenol 9.5–10.0 1.9–2.2 70–80
5-methyl-2-propoxyphenol 9.0–9.3 2.5–2.8 85–95

Influence of Alkoxy Chain Length

The propoxy group at C2 contributes to lipophilicity and metabolic stability:

  • Propoxy (C3 chain) vs. methoxy (C1): Longer chains increase logP (e.g., 2.8 vs.
  • Propoxy vs. ethoxy (C2) : Intermediate chain length balances lipophilicity and solubility, as seen in studies on alkoxy-substituted azo dyes .

Steric and Electronic Effects of Methyl and Fluorine Substituents

  • In carcinogenic aminoazo dyes, methyl groups on aromatic rings correlated with delayed metabolic binding but varied carcinogenicity .
  • Fluorine at C4 : Enhances oxidative stability. Fluorinated pyridines (e.g., 2-Fluoro-5-(4-fluorophenyl)pyridine) show resistance to metabolic dehalogenation compared to chlorinated analogs .

Comparative Binding and Toxicity

  • Aminoazo Dye Analogs: Methyl and dimethylamino substituents on aromatic rings influence carcinogenicity and binding kinetics. For example, 3′-methyl-4-dimethylaminoazobenzene reached peak liver-bound dye levels in 2 weeks (high carcinogenicity), while 4′-methyl derivatives required ≥21 weeks (low activity) .
  • Hypothesized Pathway for 4-Fluoro-5-methyl-2-propoxyphenol: The methyl group may slow metabolic conjugation (e.g., glucuronidation), while fluorine stabilizes the aromatic ring against oxidation, prolonging half-life .

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